4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline
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Overview
Description
4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a thiomorpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the piperidine and thiomorpholine-4-carbonyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline: Similar structure but with a morpholine group instead of thiomorpholine.
4-[3-(piperidine-4-carbonyl)piperidin-1-yl]quinoline: Contains a piperidine group instead of thiomorpholine.
Uniqueness
4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline is unique due to the presence of the thiomorpholine group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Properties
IUPAC Name |
(1-quinolin-4-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(21-10-12-24-13-11-21)15-4-3-9-22(14-15)18-7-8-20-17-6-2-1-5-16(17)18/h1-2,5-8,15H,3-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALQPVQVVLGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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